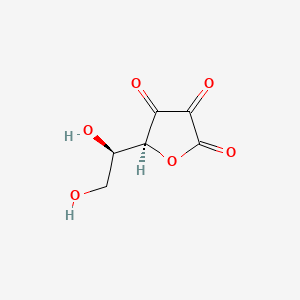
D-Dehydroascorbic acid
Overview
Description
D-Dehydroascorbic acid (DHA) is a potent glycation agent produced by the oxidation of ascorbic acid (vitamin C). It is significantly more reactive than glucose and fructose in the glycation of lens proteins . DHA is the oxidized form of vitamin C and has dietary and cosmetic applications. It is actively brought into the endoplasmic reticulum of cells through glucose transport and generates oxidative potential .
Synthesis Analysis
A new method using ultra high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS MS) methodology was developed for the determination of ascorbic acid (AA) and dehydroascorbic acid (DHAA) contents in liquid and solid vegetable samples . Another method for the determination of the total content of vitamin C and dehydroascorbic acid in food, based on the technique of differential pulse voltammetry with the use of a boron-doped diamond electrode modified with mercury film, was also developed .Molecular Structure Analysis
The structure of DHA is commonly shown as a 1,2,3-tricarbonyl, but the actual structure shown by spectroscopic studies is the result of rapid hemiketal formation between the 6-OH and the 3-carbonyl groups .Chemical Reactions Analysis
The analysis of total vitamin C content in food is most frequently performed by reducing dehydroascorbic acid to ascorbic acid, which is then assayed with the technique of high-performance liquid chromatography combined with spectrophotometric detection . Other studies have also discussed the nature of free radical product of its reaction involving HR by frontier orbital approach .Physical And Chemical Properties Analysis
DHA has a molecular formula of C6H6O6 and an average mass of 174.108 Da . It is a solid white substance with a characteristic odor .Scientific Research Applications
Stability and Transformation
- D-Dehydroascorbic acid (DDHA) interacts with water in specific ways, transforming into hydrated dehydroascorbic acid monomer (DHA) and its degradation product 2,3-diketogulonic acid (DKG) at pH levels above 5. The stability and transformations of these products were studied, revealing insights into the chemical properties of DDHA (Wechtersbach et al., 2011).
Physiological Role
- Dehydroascorbic acid (DHA) is abundant in the human diet and plays a crucial role in many cell types, as it can regenerate ascorbic acid (AA). Factors like insulin, oxidative stress, and diabetes alter the transport and metabolic mechanisms for this DHA recycling, highlighting its physiological importance (Wilson, 2002).
Unique Properties and Functions
- DHA has unique properties distinct from ascorbic acid (AA) and functions that may extend beyond the AA:DHA cycle. It plays a significant role in normal cellular homeostasis, warranting further investigation into its chemical activity and biological roles (Deutsch, 2000).
Conversion to Ascorbic Acid
- Dehydroascorbic acid can spontaneously decompose at neutral and higher pH levels to form ascorbic acid and L-erythroascorbic acid. This conversion process, influenced by various factors, provides insights into the metabolism of dehydroascorbic acid (Jung & Wells, 1998).
Crosslinking of Proteins in Food Processing
- In food processing, dehydroascorbic acid is known to participate in Maillard reactions, crosslinking proteins through mechanisms other than disulfide bonding. This may explain the improver action of ascorbic acid in flour-based products (Gerrard et al., 2005).
Excretion and Metabolism
- Studies on the urinary excretion of ascorbic and dehydroascorbic acids in humans have contributed to understanding their functions in animal and plant metabolism, highlighting the complex dynamics between ingestion and excretion (Johnson & Zilva, 1934).
Impact on Cell Membranes
- Exposure to dehydroascorbic acid can affect cellular membranes, leading to a loss of membrane integrity. This impact on renal brush border or basolateral membrane vesicles, and erythrocytes suggests potential disruptive effects in biological systems (Bianchi & Rose, 1986).
Mechanism of Action
Target of Action
D-threo-2,3-Hexodiurosonic acid 1,4-lactone, also known as (5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione or D-Dehydroascorbic acid, is an oxidized form of ascorbic acid (Vitamin C)
Mode of Action
The exact mechanism of action of this compound is still under investigation . It’s known that it has similar biological activity as ascorbic acid . For instance, it has been shown to have antiviral effects against herpes simplex virus type 1, influenza virus type A, and poliovirus type 1 . It’s suggested that this compound acts after replication of viral DNA and prevents the assembly of progeny virus particles .
Biochemical Pathways
This compound is actively imported into the endoplasmic reticulum of cells via glucose transporters . It is trapped therein by reduction back to ascorbate by glutathione and other thiols . This process affects the redox state of the cell and can influence various biochemical pathways.
Pharmacokinetics
It’s known that this compound and ascorbic acid have different abilities to cross biological membranes . This difference could impact the absorption, distribution, metabolism, and excretion (ADME) properties of D-threo-2,3-Hexodiurosonic acid 1,4-lactone.
Result of Action
The molecular and cellular effects of D-threo-2,3-Hexodiurosonic acid 1,4-lactone’s action are likely to be similar to those of ascorbic acid, given their similar biological activity . These effects include acting as an antioxidant, participating in collagen synthesis, and playing a role in immune function. In addition, this compound has been found to have neuroprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of D-threo-2,3-Hexodiurosonic acid 1,4-lactone. For instance, the presence of oxygen and metals can affect the half-life of ascorbate radicals, which are formed when ascorbic acid undergoes oxidation . These factors could similarly influence the action of D-threo-2,3-Hexodiurosonic acid 1,4-lactone.
Safety and Hazards
DHA is harmful if swallowed. It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKKFFYIZUCET-MVHIGOERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1C(=O)C(=O)C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018175 | |
| Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33124-69-5 | |
| Record name | Dehydroascorbic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33124-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)


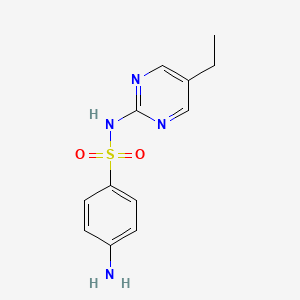


![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)

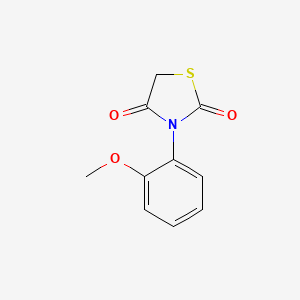
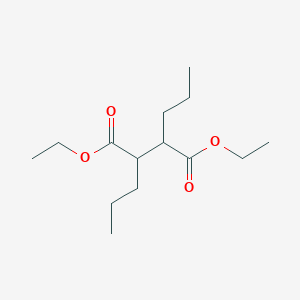

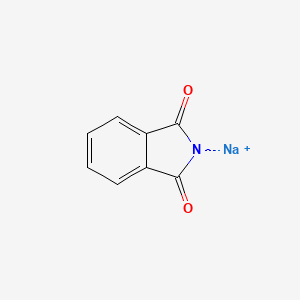
![4-[2-(5-Carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid](/img/structure/B3327312.png)
